molecular formula C40H46FeN8O6 B607932 Heme arginate CAS No. 100438-92-4

Heme arginate

Katalognummer B607932
CAS-Nummer: 100438-92-4
Molekulargewicht: 790.703
InChI-Schlüssel: ZEMXHYUDKROEFW-FCYLROMBSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heme arginate (or haem arginate) is a compound of heme and arginine used in the treatment of acute porphyrias. This heme product is only available outside the United States and is equivalent to hematin. Heme arginate is a heme compound, whereby L-arginine is added to prevent rapid degradation. It is given intravenously, and its action of mechanism is to reduce the overproduction of δ-aminolevulinic acid, which can cause the acute symptoms in an attack of the acute porphyrias.

Wissenschaftliche Forschungsanwendungen

Hemostasis

Heme arginate has been explored for its effects on hemostasis. In studies with healthy volunteers, most parameters of coagulation and fibrinolysis remained unchanged after heme arginate infusion, with only a transient, insignificant decrease in coagulation factor X observed. This suggests heme arginate's better stability compared to hematin, and its potential use in treating porphyrias and other heme deficiency states without significant side effects on hemostasis (Volin et al., 1988).

Safety Evaluation

Preclinical studies on heme arginate (arhem) for treating porphyrin metabolism disorders have shown it to be a nontoxic preparation with a large therapeutic margin. Even with long-term administration at high doses, arhem does not significantly affect most systems and organs, except for specific changes in the liver and red blood as a consequence of its medical efficacy (Smirnov et al., 2011).

Ischemia-Reperfusion Injury

Research indicates that heme arginate can protect against ischemia-reperfusion injury. A study involving healthy male subjects showed that a single high dose of heme arginate improved reperfusion patterns during ischemia reperfusion injury in humans. This was demonstrated using BOLD-sensitive functional MRI for assessment (Andreas et al., 2012).

Myelodysplastic Syndromes

Heme arginate has been administered to patients with myelodysplastic syndromes (MDS), showing improvement in cytopenias during therapy. In some cases, severely depressed blood cell counts recovered to normal or close to normal. This indicates heme arginate's beneficial effects on cytopenia in some MDS patients, with very few side-effects observed (Volin et al., 1988).

Hepatic Iron-load

In studies involving iron-loaded rats, heme arginate treatment caused a marked increase in hepatic iron content, suggesting the need for caution in its use in conditions of iron overload. Despite this, the activities of enzymes involved in heme metabolism were not significantly affected (Volin et al., 1989).

Beta Thalassemia

Heme arginate therapy was administered to patients with thalassemia intermedia, showing a marked rise in total hemoglobin and hemoglobin F in erythroid cultures. In vivo, some patients exhibited a rise in hemoglobin levels, indicating heme arginate's potential utility in treating thalassemia intermedia (Rund et al., 1998).

Endothelial Effects

Heme arginate infusions in patients with acute intermittent porphyria showed no vascular or thrombotic side effects, unlike hematin. It efficiently enters endothelial cells and induces heme oxygenase mRNA and activity, suggesting less vasculotoxicity than hematin due to its lower free-radical catalysis capability (Balla et al., 2000).

Blood Pressure Regulation

Studies in spontaneously hypertensive rats indicated that heme arginate administration can induce a decrease in blood pressure. This is postulated to occur through the induction of heme oxygenase, leading to a reduction in cytochrome P450, especially arachidonate omega/omega-1 hydroxylases (Levere et al., 1990).

Acute Porphyric Attacks

Early administration of heme arginate in acute porphyric attacks showed favorable responses in every attack, suggesting specific effects of heme. Its early initiation in patients with acute attacks is recommended (Mustajoki & Nordmann, 1993).

Eigenschaften

CAS-Nummer

100438-92-4

Produktname

Heme arginate

Molekularformel

C40H46FeN8O6

Molekulargewicht

790.703

IUPAC-Name

N/A

InChI

InChI=1S/C34H34N4O4.C6H14N4O2.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;7-4(5(11)12)2-1-3-10-6(8)9;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);4H,1-3,7H2,(H,11,12)(H4,8,9,10);/q;;+2/p-2/b25-13-,26-13-,27-14-,28-15-,29-14-,30-15-,31-16-,32-16-;;/t;4-;/m.0./s1

InChI-Schlüssel

ZEMXHYUDKROEFW-FCYLROMBSA-L

SMILES

OC([C@@H](N)CCCNC(N)=N)=O.OC(CCC1=C(C2=CC3=C(C(C)=C4C=C5[N+]6=C(C(C)=C5C=C)C=C7N8C(C(CCC(O)=O)=C7C)=CC1=[N+]2[Fe-2]86N43)C=C)C)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Heme arginate;  Heme arginate complex;  Normosang;  Hemearginat; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heme arginate
Reactant of Route 2
Heme arginate
Reactant of Route 3
Heme arginate
Reactant of Route 4
Heme arginate
Reactant of Route 5
Reactant of Route 5
Heme arginate
Reactant of Route 6
Reactant of Route 6
Heme arginate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.